molecular formula C20H16N2O6S B5205453 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate

4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate

Cat. No. B5205453
M. Wt: 412.4 g/mol
InChI Key: CSEZRCITMPGSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate, also known as NBD-Cl, is a chemical compound commonly used in scientific research. It is a fluorescent reagent that is used to label proteins and other biomolecules. The compound is highly sensitive and specific, making it a valuable tool for research in various fields.

Mechanism of Action

The mechanism of action of 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate involves the formation of a covalent bond between the compound and the target biomolecule. The compound contains a highly reactive nitrobenzoxadiazole group, which reacts with amino and thiol groups in the target molecule. This results in the formation of a fluorescent adduct that can be visualized using various techniques.
Biochemical and Physiological Effects:
4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate in lab experiments is its high sensitivity and specificity. The compound is highly reactive and can label target biomolecules with high efficiency. However, one limitation of using 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate is its potential to interfere with the structure and function of the target molecule. This can affect the accuracy of the results obtained from the experiment.

Future Directions

There are several future directions for the use of 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate in scientific research. One potential application is in the study of protein-protein interactions. The compound can be used to label specific proteins, allowing researchers to study their interactions with other proteins. Another potential application is in the study of membrane proteins. The compound can be used to label specific regions of the membrane, allowing researchers to study their structure and function.
Conclusion:
In conclusion, 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate, or 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate, is a valuable tool in scientific research. It is a highly sensitive and specific fluorescent reagent that is widely used to label proteins and other biomolecules. The compound has several advantages and limitations in lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate involves the reaction between 4-nitrobenzoyl chloride and 4-aminophenyl sulfone. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate is widely used in scientific research, particularly in the field of biochemistry. It is used to label proteins and other biomolecules, allowing researchers to study their structure and function. The compound is also used in fluorescence microscopy, where it can be used to visualize cells and tissues.

properties

IUPAC Name

[4-[(3-nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S/c1-14-5-7-15(8-6-14)20(23)28-18-11-9-16(10-12-18)21-29(26,27)19-4-2-3-17(13-19)22(24)25/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEZRCITMPGSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate

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